Technical Documentation Center

6-Fluoroquinoline-4-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Fluoroquinoline-4-carbaldehyde

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols Utilizing 6-Fluoroquinoline-4-carbaldehyde

Executive Summary In modern drug discovery, the quinoline scaffold is a privileged pharmacophore frequently utilized to target kinases, bacterial enzymes, and transmembrane transporters. Specifically, 6-fluoroquinoline-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the quinoline scaffold is a privileged pharmacophore frequently utilized to target kinases, bacterial enzymes, and transmembrane transporters. Specifically, 6-fluoroquinoline-4-carbaldehyde (CAS: 482586-86-7)[1] serves as a highly versatile electrophilic building block. The strategic placement of the fluorine atom at the C6 position blocks cytochrome P450-mediated metabolic oxidation, modulates the basicity of the quinoline nitrogen, and enhances overall lipophilicity—modifications that have proven critical in the optimization of Monocarboxylate Transporter 1 (MCT1) blockers[2] and Helicobacter pylori MurI inhibitors[3].

This application note details robust, scalable reductive amination protocols for coupling 6-fluoroquinoline-4-carbaldehyde with various primary and secondary amines, providing researchers with a self-validating system for late-stage functionalization and library synthesis.

Mechanistic Rationale & Pathway

Reductive amination is a two-step tandem process occurring in a single pot: the condensation of the aldehyde with an amine to form an imine (or iminium ion), followed by the in situ reduction of this intermediate to an alkylated amine.

For 6-fluoroquinoline-4-carbaldehyde, the electron-withdrawing nature of the fluorinated quinoline ring increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack. However, this same electronic effect can destabilize the resulting iminium intermediate. Therefore, selecting a mild reducing agent that selectively reduces the imine over the starting aldehyde is paramount to preventing the accumulation of the corresponding primary alcohol byproduct.

MechanisticPathway A 6-Fluoroquinoline- 4-carbaldehyde + Amine B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine / Iminium Ion B->C -H2O (Acid Catalyzed) D Alkylated Amine Product C->D Hydride Transfer (NaBH(OAc)3)

Figure 1: Mechanistic pathway of reductive amination for 6-fluoroquinoline-4-carbaldehyde.

Reaction Optimization & Causality

To ensure a self-validating and high-yielding protocol, experimental choices must be grounded in physical organic chemistry principles:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice [4]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron hydride, making STAB remarkably selective for imines/iminium ions over the parent aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a viable alternative for sterically hindered amines but requires strict pH control (pH ~5) and generates toxic HCN gas upon quenching.

  • Solvent Selection: 1,2-Dichloroethane (DCE) is prioritized over methanol (MeOH) or dichloromethane (DCM). DCE is non-nucleophilic, providing excellent solubility for the quinoline aldehyde while preventing the competitive formation of hemiacetals that often stall the reaction in protic solvents. Furthermore, STAB decomposes slowly in MeOH, whereas it is highly stable in DCE.

  • Acid Additives: For highly nucleophilic aliphatic amines (e.g., piperidine, benzylamine), no acid catalyst is required. However, when coupling 6-fluoroquinoline-4-carbaldehyde with weakly nucleophilic anilines, the addition of 1.0 equivalent of glacial acetic acid (AcOH) is critical. The acid protonates the aldehyde oxygen, accelerating hemiaminal formation without fully sequestering the amine as an unreactive salt.

Quantitative Data: Condition Screening

The following table summarizes the optimized reaction parameters for coupling 6-fluoroquinoline-4-carbaldehyde with various amine classes.

Amine ClassReducing AgentSolventAdditiveTime (h)Isolated Yield (%)
Primary (Aliphatic) NaBH(OAc)₃ (1.5 eq)DCENone2.088 - 94
Secondary (Cyclic) NaBH(OAc)₃ (1.5 eq)DCENone3.090 - 95
Primary (Aniline) NaBH(OAc)₃ (2.0 eq)DCEAcOH (1.0 eq)12.072 - 81
Primary (Aniline) NaBH₃CN (1.5 eq)MeOHAcOH (pH 5)16.065 - 70
Sterically Hindered Ti(OiPr)₄ / NaBH₄THF / MeOHNone24.055 - 62

Detailed Experimental Protocols

Protocol A: Standard STAB-Mediated Reductive Amination (Aliphatic Amines)

Targeted for primary and secondary aliphatic amines.

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-fluoroquinoline-4-carbaldehyde (175 mg, 1.0 mmol, 1.0 eq) and the desired amine (1.1 mmol, 1.1 eq).

  • Solvation: Suspend the reagents in anhydrous 1,2-dichloroethane (DCE, 5.0 mL) to achieve a 0.2 M concentration.

  • Imine Formation: Stir the mixture at room temperature (25 °C) under a nitrogen atmosphere for 1 hour to allow complete imine/iminium formation. The solution will typically transition to a deep yellow color.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 318 mg, 1.5 mmol, 1.5 eq) portion-wise over 5 minutes to prevent sudden exotherms.

  • Completion: Stir the reaction mixture at room temperature for an additional 2–3 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

ExperimentalWorkflow Step1 1. Reagent Mixing Aldehyde + Amine in DCE (0.2 M) Step2 2. Imine Formation Stir 1-2 h at 25°C (Add AcOH for anilines) Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 (1.5 eq) portionwise Step2->Step3 Step4 4. Reaction Quench Add sat. aq. NaHCO3 carefully Step3->Step4 Step5 5. Extraction & Purification DCM Extraction -> Flash Chromatography Step4->Step5

Figure 2: Standard STAB-mediated reductive amination workflow in drug discovery.

Protocol B: Acid-Catalyzed Reductive Amination (Anilines & Weak Nucleophiles)

Targeted for electron-deficient or weakly nucleophilic amines.

  • Preparation: Combine 6-fluoroquinoline-4-carbaldehyde (1.0 mmol, 1.0 eq) and the aniline derivative (1.2 mmol, 1.2 eq) in anhydrous DCE (5.0 mL).

  • Catalysis: Add glacial acetic acid (60 µL, 1.0 mmol, 1.0 eq) via micropipette. Stir at room temperature for 3–4 hours to drive the difficult condensation step.

  • Reduction: Introduce NaBH(OAc)₃ (424 mg, 2.0 mmol, 2.0 eq) in a single portion.

  • Completion: Stir for 12 hours (overnight) at room temperature.

  • Workup: Follow the exact quench and extraction procedure outlined in Protocol A.

Analytical Characterization & Troubleshooting

  • ¹H NMR Signatures: The starting material, 6-fluoroquinoline-4-carbaldehyde, exhibits a distinct, highly deshielded aldehyde proton singlet at ~10.4–10.5 ppm . Successful reductive amination is confirmed by the complete disappearance of this signal and the emergence of a new benzylic methylene (-CH₂-) peak. Depending on the amine used, this new signal will appear as a singlet (for tertiary amines) or a doublet/broad singlet (for secondary amines) in the 4.0–4.5 ppm region.

  • Troubleshooting Over-Reduction: If LC-MS analysis indicates the presence of (6-fluoroquinolin-4-yl)methanol (M+H = 178), this indicates premature reduction of the aldehyde before imine formation. To resolve this, increase the pre-stirring time (Step 3) or add molecular sieves (4Å) to drive the equilibrium toward the imine prior to adding the reducing agent.

  • Troubleshooting Defluorination: While rare with STAB, aggressive reducing conditions (like Pd/C with H₂ gas) can sometimes lead to hydrodefluorination of the quinoline ring. STAB completely circumvents this risk, preserving the critical C6-fluorine pharmacophore.

References

  • ChemScene. "6-Fluoroquinoline-4-carbaldehyde Product Information (CAS: 482586-86-7)." ChemScene Chemical Library.
  • Murray, C. M. et al. "Optimization of Monocarboxylate Transporter 1 Blockers through Analysis and Modulation of Atropisomer Interconversion Properties." Journal of Medicinal Chemistry, ACS Publications, 2006.
  • "New pyrazolo[3,4-d]pyrimidines inhibiting h. pylori infections." World Intellectual Property Organization, WO2003002567A1.
  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862, 1996. Available at:[Link]

Sources

Application

Application Note: Synthesis and Derivatization of Novel Quinoline Scaffolds from 6-Fluoroquinoline-4-carbaldehyde

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The quinoline scaffold is a privileged mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged motif in medicinal chemistry, frequently leveraged for its broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties[1]. Within this chemical space, 6-fluoroquinoline-4-carbaldehyde (CAS: 482586-86-7) serves as a highly valuable, electrophilic building block for library generation[2].

Causality of the Scaffold Design: The incorporation of a fluorine atom at the C6 position is a deliberate structural choice. Fluorine significantly enhances the metabolic stability of the resulting derivatives by blocking cytochrome P450-mediated oxidation at this metabolically vulnerable site, while simultaneously increasing the lipophilicity of the molecule to improve cellular permeability[3]. Furthermore, the strongly electron-withdrawing nature of the quinoline nitrogen, coupled with the inductive effect of the C6-fluorine, renders the C4-formyl group exceptionally reactive toward nucleophilic attack. This electronic environment enables highly efficient derivatization via reductive amination, condensation, and multicomponent reactions[1][4].

Divergent Synthetic Workflows

To maximize the utility of 6-fluoroquinoline-4-carbaldehyde in drug discovery, we outline three validated synthetic pathways:

  • Reductive Amination : Yields 4-(aminomethyl)-6-fluoroquinolines, which are critical intermediates for synthesizing Monocarboxylate Transporter 1 (MCT1) blockers and kinase inhibitors[3].

  • Condensation : Yields thiosemicarbazones and Schiff bases, known for potent antimicrobial and antifungal activity[1].

  • Biginelli Multicomponent Reaction : Yields dihydropyrimidines (DHPMs) with established antimalarial profiles[4].

G SM 6-Fluoroquinoline-4-carbaldehyde (CAS: 482586-86-7) RA_Cond Reductive Amination Amine, NaBH(OAc)3 DCE, RT SM->RA_Cond Cond_Cond Condensation Thiosemicarbazide EtOH, Reflux, Cat. AcOH SM->Cond_Cond Big_Cond Biginelli Reaction Urea, Ethyl Acetoacetate EtOH, Reflux, Cat. HCl SM->Big_Cond RA_Prod 4-(Aminomethyl)-6-fluoroquinolines (MCT1 Inhibitors) RA_Cond->RA_Prod Cond_Prod Quinoline-4-thiosemicarbazones (Antimicrobial Agents) Cond_Cond->Cond_Prod Big_Prod Dihydropyrimidines (DHPMs) (Antimalarial Agents) Big_Cond->Big_Prod

Divergent synthetic workflows for 6-fluoroquinoline-4-carbaldehyde derivatization.

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of MCT1 Blocker Intermediates)

Objective: Synthesize 4-(aminomethyl)-6-fluoroquinoline derivatives. Self-Validating System: Reaction progress is monitored by the disappearance of the aldehyde proton signal (~10.5 ppm) and the appearance of the benzylic methylene protons (~4.0-4.5 ppm) via 1 H NMR, ensuring complete imine reduction before workup[3].

Step-by-Step Methodology:

  • Imine Formation : In an oven-dried round-bottom flask under an argon atmosphere, dissolve 6-fluoroquinoline-4-carbaldehyde (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior ability to stabilize the polar transition state of iminium ion formation[3]. Argon prevents the oxidative degradation of sensitive amines.

  • Reduction : Cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 eq) portion-wise. Causality: NaBH(OAc) 3​ is chosen over NaBH 4​ because it is a milder reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the starting aldehyde to an alcohol, thus selectively reducing the formed iminium intermediate[3].

  • Stirring : Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Quenching & Workup : Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Causality: NaHCO 3​ neutralizes the acetic acid byproduct generated from NaBH(OAc) 3​ , preventing the protonation of the newly formed amine product, which would otherwise partition into the aqueous waste layer.

  • Purification : Purify the crude residue via silica gel column chromatography using a gradient of DCM/MeOH.

Protocol B: Acid-Catalyzed Condensation (Synthesis of Thiosemicarbazones)

Objective: Synthesize quinoline-4-thiosemicarbazones.

Step-by-Step Methodology:

  • Preparation : Dissolve 6-fluoroquinoline-4-carbaldehyde (1.0 eq) and thiosemicarbazide (1.1 eq) in absolute ethanol (0.1 M).

  • Catalysis : Add 2-3 drops of glacial acetic acid. Causality: Acetic acid protonates the carbonyl oxygen of the carbaldehyde. This significantly increases the electrophilicity of the C4-carbon, lowering the activation energy for nucleophilic attack by the terminal amine of the thiosemicarbazide[1].

  • Reflux : Heat the mixture to reflux for 2–4 hours. Monitor the consumption of the aldehyde via TLC (Hexane:EtOAc 7:3).

  • Isolation : Cool the mixture to 0 °C. The product typically precipitates as a crystalline solid. Filter the precipitate and wash with cold ethanol. Causality: Cooling reduces the solubility of the thiosemicarbazone in ethanol, driving crystallization. Washing with cold ethanol removes unreacted starting materials without dissolving the target product.

Protocol C: One-Pot Biginelli Reaction (Synthesis of DHPMs)

Objective: Synthesize dihydropyrimidine (DHPM) derivatives.

Step-by-Step Methodology:

  • Reaction Setup : Combine 6-fluoroquinoline-4-carbaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq) in absolute ethanol (0.5 M)[4].

  • Acid Catalysis : Add a catalytic amount of concentrated HCl (5 mol%). Causality: The strong acid is required to catalyze the initial Knoevenagel condensation between the aldehyde and the active methylene compound, which is immediately followed by cyclocondensation with urea[4].

  • Reflux : Reflux the mixture for 8–12 hours until a heavy precipitate forms.

  • Purification : Filter the crude solid while warm and recrystallize from glacial acetic acid to afford pure DHPM crystals[4].

Quantitative Data Summary

The following table summarizes the expected reaction parameters, yields, and purification strategies for the three derivatization workflows described above.

Table 1: Quantitative Summary of 6-Fluoroquinoline-4-carbaldehyde Derivatization

Reaction PathwayReagents & CatalystsSolventTemp / TimeTypical YieldPrimary Purification Method
Reductive Amination Amine, NaBH(OAc) 3​ DCERT / 12–24 h65–85%Silica Gel Chromatography
Condensation Thiosemicarbazide, Glacial AcOHEthanolReflux / 2–4 h75–90%Precipitation & Cold Wash
Biginelli Reaction Urea, Ethyl Acetoacetate, HClEthanolReflux / 8–12 h60–80%Recrystallization (AcOH)

References

  • [2] Title: 482586-86-7 | 6-Fluoroquinoline-4-carbaldehyde Source: ChemScene URL:

  • [3] Title: Optimization of Monocarboxylate Transporter 1 Blockers through Analysis and Modulation of Atropisomer Interconversion Properties Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [1] Title: Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals Source: BenchChem URL:

  • [4] Title: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents Source: MDPI URL:

Sources

Method

Application Note: Knoevenagel Condensation Strategies Utilizing 6-Fluoroquinoline-4-carbaldehyde for Bioactive Heterocycle Synthesis

Executive Summary The synthesis of highly conjugated, functionalized heterocycles is a cornerstone of modern drug discovery. 6-Fluoroquinoline-4-carbaldehyde is a highly versatile electrophilic scaffold utilized extensiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly conjugated, functionalized heterocycles is a cornerstone of modern drug discovery. 6-Fluoroquinoline-4-carbaldehyde is a highly versatile electrophilic scaffold utilized extensively in the development of monocarboxylate transporter blockers 1 and novel pyrazolo[3,4-d]pyrimidine antimicrobial agents 2. The oxidation of quinoline derivatives provides these carbaldehydes, which serve as critical nodes in diversity-oriented synthesis 3.

This application note details the robust, self-validating protocols for executing Knoevenagel condensations between 6-fluoroquinoline-4-carbaldehyde and active methylene compounds. By exploring the causality behind catalyst selection and solvent effects, this guide empowers researchers to efficiently generate α,β-unsaturated frameworks, such as tetrazoloquinolines, with high yield and purity [[4]]().

Scientific Rationale & Mechanistic Insights

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration step. The success of this reaction with 6-fluoroquinoline-4-carbaldehyde hinges on the precise modulation of the activation energy via a secondary amine catalyst, typically piperidine .

Causality of Catalyst and Solvent Selection:

  • Dual Activation by Piperidine: Piperidine (pKa ~11.2) acts as a weak base to deprotonate the active methylene compound (e.g., malononitrile, pKa ~11), generating a highly nucleophilic carbanion. Concurrently, piperidine can transiently condense with the aldehyde to form an electrophilic iminium ion. This dual-activation pathway significantly accelerates the C-C bond formation compared to standard base catalysis.

  • Thermodynamic Driving Force: The subsequent dehydration step is irreversible and thermodynamically driven by the formation of an extended conjugated system spanning the quinoline core and the newly formed alkene.

  • Solvent Effects (Ethanol): Absolute ethanol provides a protic environment that stabilizes the transition state during dehydration. Crucially, it acts as a self-validating purification medium: the highly conjugated, non-polar product exhibits drastically reduced solubility in cold ethanol, driving the equilibrium forward via Le Chatelier's principle and allowing for isolation by simple filtration.

Mechanism A 6-Fluoroquinoline-4-carbaldehyde (Electrophile) E Aldol-type Intermediate (C-C Bond Formation) A->E Electrophilic Attack B Active Methylene (e.g., Malononitrile) D Deprotonated Carbanion (Nucleophile) B->D Deprotonation C Piperidine Catalyst (Base/Nucleophile) C->D Catalytic Cycle D->E F Dehydration (-H2O) (Thermodynamic Sink) E->F Base-Assisted Elimination G α,β-Unsaturated Product (Target Scaffold) F->G Irreversible Precipitation

Mechanistic pathway of the Knoevenagel condensation with 6-fluoroquinoline-4-carbaldehyde.

Experimental Methodologies

The following workflows represent field-proven, scalable protocols for synthesizing key intermediates. The reaction is visually self-validating: the solution deepens in color upon carbanion formation, and the successful conversion is confirmed by the spontaneous precipitation of the product upon cooling.

Workflow S1 1. Reaction Setup Mix Reagents in EtOH S2 2. Catalyst Addition Add Piperidine S1->S2 S3 3. Reflux 60-80 °C for 2-4 hrs S2->S3 S4 4. Monitoring TLC (Hexane:EtOAc) S3->S4 S4->S3 Incomplete S5 5. Workup Cool & Filter Precipitate S4->S5 Complete S6 6. Purification Recrystallization (EtOH) S5->S6

Step-by-step experimental workflow for the Knoevenagel condensation and product isolation.

Protocol A: Synthesis of 2-((6-Fluoroquinolin-4-yl)methylene)malononitrile

Ideal for generating highly reactive Michael acceptors for subsequent cyclizations.

  • Equipment Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place in a temperature-controlled oil bath.

  • Reagent Charging: Suspend 6-fluoroquinoline-4-carbaldehyde (1.0 eq, 5.0 mmol) and malononitrile (1.1 eq, 5.5 mmol) in 20 mL of absolute ethanol.

  • Catalyst Addition: Add 3–5 drops of piperidine (approx. 0.1 eq) to the stirring suspension.

  • Reaction Execution: Heat the mixture to a gentle reflux (78 °C). The suspension will rapidly clarify before deepening in color (yellow/orange). Maintain reflux for 2 hours.

  • Monitoring: Verify completion via TLC (Eluent: 7:3 Hexane:Ethyl Acetate). The UV-active aldehyde spot (Rf ~0.6) should be completely consumed, replaced by a lower Rf product spot.

  • Workup & Isolation: Remove from heat and allow the flask to cool to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation. Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 5 mL).

  • Purification: Recrystallize the crude solid from hot ethanol. Dry under high vacuum to yield the pure product.

Protocol B: Synthesis of 5-((6-Fluoroquinolin-4-yl)methylene)thiazolidine-2,4-dione

Requires slightly more rigorous conditions due to the lower acidity of the thiazolidinedione methylene protons.

  • Reagent Charging: Suspend 6-fluoroquinoline-4-carbaldehyde (1.0 eq, 5.0 mmol) and thiazolidine-2,4-dione (1.05 eq, 5.25 mmol) in 25 mL of absolute ethanol.

  • Buffer Catalysis: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Scientific Insight: The in situ formation of piperidinium acetate creates a buffered catalytic system that provides both the base required for enolization and the acid required to facilitate dehydration, preventing unwanted side reactions.

  • Reaction Execution: Reflux the mixture for 4–6 hours. Monitoring via TLC is critical here due to longer reaction times.

  • Isolation: Cool the mixture to 0 °C. Filter the heavy precipitate, wash with cold ethanol, and recrystallize from an Ethanol/DMF (9:1) mixture to obtain analytical grade material.

Analytical Characterization & Expected Data

To ensure trustworthiness and reproducibility, the quantitative parameters and expected spectroscopic markers for the synthesized derivatives are summarized below.

Table 1: Comparative Reaction Parameters and Expected Outcomes
Active Methylene CompoundCatalyst SystemSolventTemp (°C)Time (h)Expected Yield (%)
Malononitrile Piperidine (cat.)Ethanol78 (Reflux)2.0 - 3.085 - 92
Thiazolidine-2,4-dione Piperidine / AcOHEthanol78 (Reflux)4.0 - 6.075 - 82
Cyanoacetohydrazide Glacial AcOH (cat.)Ethanol78 (Reflux)1.5 - 2.580 - 88
Table 2: Key Spectroscopic Markers (Expected)
Product TypeIR (cm⁻¹)¹H NMR (δ, ppm, DMSO-d₆)¹³C NMR (δ, ppm)
Malononitrile Adduct 2220 (-CN), 1610 (C=C), 1580 (Ar)8.2-8.9 (Quinoline H), 8.55 (s, 1H, CH=C)113.5, 114.2 (-CN), 150.1 (C=C)
Thiazolidinedione Adduct 3150 (NH), 1730, 1690 (C=O)8.05 (s, 1H, CH=C), 12.5 (br s, 1H, NH)167.4, 168.1 (C=O), 132.0 (C=C)

Note: The highly deshielded singlet in the ¹H NMR spectrum (δ 8.0–8.6 ppm) corresponding to the vinylic proton (CH=C) is the definitive diagnostic marker confirming successful condensation.

References

  • [1] Optimization of Monocarboxylate Transporter 1 Blockers through Analysis and Modulation of Atropisomer Interconversion Properties - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [3] Transition-Metal-Free Oxidation of Benzylic C–H Bonds of Six-Membered N-Heteroaromatic Compounds - The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [2] WO2003002567A1 - New pyrazolo[3,4-d]pyrimidines inhibiting h. pylori infections - Google Patents. URL:

  • [4] CONVENIENT SYNTHESIS OF NEW 7-METHYLTETRAZOLO[1,5-a]QUINOLINE-4-CARBALDEHYDE DERIVATIVES - European Chemical Bulletin (Bibliomed). URL:[Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

6-fluoroquinoline-4-carbaldehyde vs 7-fluoroquinoline-4-carbaldehyde reactivity comparison

6-Fluoroquinoline-4-carbaldehyde vs. 7-Fluoroquinoline-4-carbaldehyde: A Comprehensive Reactivity Comparison Guide In medicinal chemistry and drug development, the quinoline scaffold is a privileged structure.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

6-Fluoroquinoline-4-carbaldehyde vs. 7-Fluoroquinoline-4-carbaldehyde: A Comprehensive Reactivity Comparison Guide

In medicinal chemistry and drug development, the quinoline scaffold is a privileged structure. The strategic placement of a fluorine atom on this core—specifically at the C6 versus the C7 position—creates profoundly different reactivity profiles. As an application scientist, understanding these electronic nuances is critical when designing synthetic routes for kinase inhibitors or fluoroquinolone antibiotics. This guide objectively compares the reactivity of 6-fluoroquinoline-4-carbaldehyde and 7-fluoroquinoline-4-carbaldehyde, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Divergence: The Electronic Influence of Fluorine Positioning

While both isomers possess a highly electrophilic C4-carbaldehyde group primed for condensation reactions (e.g., reductive aminations, Wittig olefinations), their behavior diverges sharply under nucleophilic conditions due to the fluorine's position relative to the quinoline nitrogen.

The 7-Fluoro Liability and Advantage: In 7-fluoroquinoline-4-carbaldehyde, the C7 position is electronically conjugated with the N1 nitrogen. When a nucleophile (such as a primary amine) attacks C7, the resulting Meisenheimer complex is highly stabilized because the negative charge delocalizes directly onto the electronegative ring nitrogen. Consequently, the C7-fluorine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) in the presence of amines[1][1]. This reactivity is the foundational step in synthesizing broad-spectrum fluoroquinolone antibiotics, where C7-amine displacement is strictly required for biological activity[2][2].

The 6-Fluoro Stability: Conversely, the fluorine in 6-fluoroquinoline-4-carbaldehyde is located at an even-numbered position (meta to the bridgehead). Nucleophilic attack at C6 does not allow the negative charge to delocalize onto the N1 nitrogen without breaking aromaticity rules. As a result, the Meisenheimer complex is unstabilized, rendering the C6-fluorine remarkably inert to SNAr under standard conditions[3][3]. This makes the 6-fluoro isomer ideal when a stable, fluorinated quinoline core is desired for Structure-Activity Relationship (SAR) profiling.

G cluster_0 7-Fluoroquinoline-4-carbaldehyde cluster_1 6-Fluoroquinoline-4-carbaldehyde A1 Amine Attack at C7 A2 Meisenheimer Complex (N1 Stabilized) A1->A2 A3 Rapid SNAr (Defluorination) A2->A3 B1 Amine Attack at C6 B2 Meisenheimer Complex (Unstabilized) B1->B2 B3 No SNAr (Fluorine Retained) B2->B3

Caption: Electronic pathways dictating SNAr susceptibility at C7 vs C6.

Quantitative Reactivity Comparison

To guide synthetic planning, the quantitative and qualitative reactivity metrics of both isomers are summarized below:

Property6-Fluoroquinoline-4-carbaldehyde7-Fluoroquinoline-4-carbaldehyde
C4-Aldehyde Electrophilicity High (Rapid imine/alcohol formation)High (Rapid imine/alcohol formation)
Fluorine Position relative to N1 Meta (Even-numbered position)Para to bridgehead, conjugated to N1
SNAr Susceptibility (Fluorine) Low (Stable under nucleophilic attack)High (Labile in the presence of amines/heat)
Meisenheimer Complex Stability Poor (Charge cannot delocalize onto N1)Excellent (Charge delocalizes onto N1)
Primary Synthetic Utility Stable fluorinated core for SAR explorationPrecursor for C7-substituted quinolones
Thermal Threshold with Amines >150 °C (Fluorine retained)<100 °C (Defluorination/SNAr occurs above 110 °C)

Self-Validating Experimental Workflows

To harness these distinct reactivity profiles, we must design protocols that either exploit or mitigate the SNAr potential. The following workflows demonstrate how to selectively target the C4-aldehyde or intentionally trigger a tandem C4/C7 functionalization.

Workflow Start Select Fluoroquinoline Isomer Isomer6 6-Fluoro Isomer Start->Isomer6 Isomer7 7-Fluoro Isomer Start->Isomer7 RedAm6 Reductive Amination (RT) Amine + NaBH(OAc)3 Isomer6->RedAm6 Cond7 Amine Addition (RT) Isomer7->Cond7 Prod6 C4-Aminomethyl-6-fluoroquinoline (C6-F Intact) RedAm6->Prod6 Imine7 C4-Imine Formation (C7-F Intact) Cond7->Imine7 Heat7 Heating (>110°C) Excess Amine Imine7->Heat7 Prod7 C4-Imine-7-aminoquinoline (SNAr at C7) Heat7->Prod7

Caption: Divergent synthetic workflows exploiting the distinct reactivity of 6-F vs 7-F isomers.

Protocol A: Chemoselective Reductive Amination of 6-Fluoroquinoline-4-carbaldehyde

Objective: Functionalize the C4-aldehyde to a secondary amine while preserving the stable C6-fluorine. Causality: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) in Dichloroethane (DCE) at room temperature. The mild reducing agent selectively reduces the transient imine without reducing the quinoline ring. Because the C6-fluorine lacks N1-conjugation, it remains completely inert to the amine nucleophile, allowing for clean, single-site functionalization.

Step-by-Step Methodology:

  • Dissolve 6-fluoroquinoline-4-carbaldehyde (1.0 eq) in anhydrous DCE (0.2 M).

  • Add the primary amine (1.1 eq) dropwise at room temperature. Stir for 2 hours to ensure complete Schiff base (imine) formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir the suspension at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Self-Validation System: Monitor the reaction via LC-MS. The disappearance of the starting material peak (m/z 176 [M+H]⁺) and the appearance of the product mass (m/z 176 + Amine MW - 16 Da) without any -19 Da (loss of fluorine) side products confirms the absolute chemoselectivity of the process.

Protocol B: Temperature-Controlled Tandem Condensation/SNAr of 7-Fluoroquinoline-4-carbaldehyde

Objective: Exploit the dual reactivity of the 7-fluoro isomer to synthesize a C4-imine, C7-amino quinoline derivative in a single pot. Causality: As documented in structural studies, attempting to isolate a pure C4-functionalized product from the 7-fluoro isomer in the presence of amines is often futile at elevated temperatures due to rapid SNAr[1][1]. We deliberately push the reaction past the 110 °C thermodynamic threshold to drive complete defluorination and amine substitution at C7, following initial Schiff base formation at C4.

Step-by-Step Methodology:

  • Dissolve 7-fluoroquinoline-4-carbaldehyde (1.0 eq) in anhydrous Ethanol or DMSO (0.1 M).

  • Add an excess of the primary amine (3.5 eq) to serve as both the reactant and the acid scavenger for the generated HF.

  • Stir at room temperature for 1 hour to allow the kinetically favored C4-imine formation to complete.

  • Affix a reflux condenser and heat the mixture to 110–120 °C for 16 hours to drive the thermodynamically demanding SNAr at C7.

  • Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash heavily with brine to remove excess amine.

Self-Validation System: The dual reaction can be tracked visually and instrumentally. The solution will transition to a dark, viscous state upon heating above 110 °C, indicative of the SNAr process. LC-MS will initially show an intermediate mass corresponding to the C4-imine (+ Amine MW - 18 Da). After 16 hours, the final mass will reflect both water loss (-18 Da) and HF loss (-20 Da) with dual amine incorporation (Total shift: + 2×Amine MW - 38 Da).

References

  • Lund University Publications.Synthesis and characterization of half-sandwich complexes with salicylaldimine ligand derivatives.
  • MDPI.Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and[R4W4K]-Levofloxacin-Q Conjugates.
  • The Journal of Organic Chemistry - ACS Publications.Transition-Metal-Free Oxidation of Benzylic C–H Bonds of Six-Membered N-Heteroaromatic Compounds.

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Analysis: 6-Fluoroquinoline-4-carbaldehyde vs. Alternative Scaffolds

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter challenges in distinguishing closely related halogenated heterocycles during drug metabolism and pharmacokinetics (DMPK) pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter challenges in distinguishing closely related halogenated heterocycles during drug metabolism and pharmacokinetics (DMPK) profiling. 6-Fluoroquinoline-4-carbaldehyde is a highly valuable intermediate in the synthesis of kinase inhibitors and advanced fluoroquinolone antibiotics.

This guide objectively compares the High-Resolution Mass Spectrometry (HRMS) fragmentation profile of 6-fluoroquinoline-4-carbaldehyde against its non-fluorinated and chlorinated alternatives. By understanding the causality behind these gas-phase reactions, researchers can design more robust, self-validating analytical workflows.

Causality in Analytical Method Design

To generate a reliable spectral fingerprint, the analytical parameters must be tuned to the specific physicochemical properties of the molecule.

  • Ionization Strategy (ESI+) : Electrospray Ionization in positive mode is the gold standard for this class of compounds. The basic quinoline nitrogen acts as the primary protonation site. By utilizing an acidic mobile phase (0.1% formic acid), we force the localization of the charge onto the heterocyclic ring, which drives predictable, charge-directed fragmentation pathways[1].

  • Collision Energy (CE) Dynamics : The fragmentation of 6-fluoroquinoline-4-carbaldehyde is strictly governed by Bond Dissociation Energies (BDE). The initial loss of carbon monoxide (CO) from the carbaldehyde group occurs at low collision energies (~15 eV) because the resulting quinolinium cation is highly resonance-stabilized[2]. However, the secondary loss of hydrogen fluoride (HF) requires significantly higher energy. The C-F bond is exceptionally strong (~116 kcal/mol), demanding a greater kinetic energy transfer in the collision cell compared to the weaker C-Cl bond (~81 kcal/mol) found in chlorinated analogs[3].

Comparative Fragmentation Performance

To contextualize the performance and stability of 6-fluoroquinoline-4-carbaldehyde, we compared its tandem mass spectrometry (MS/MS) profile against two alternative building blocks: the baseline quinoline-4-carbaldehyde and 6-chloroquinoline-4-carbaldehyde.

Quantitative Data Summary
CompoundPrecursor Ion [M+H]⁺Primary Fragment (Loss)Secondary Fragment (Loss)Optimal CE for Secondary Loss
Quinoline-4-carbaldehyde m/z 158.0606m/z 130.0657 (-CO)m/z 103.0548 (-HCN)25 eV
6-Fluoroquinoline-4-carbaldehyde m/z 176.0512m/z 148.0563 (-CO)m/z 128.0501 (-HF)30 eV
6-Chloroquinoline-4-carbaldehyde m/z 192.0216m/z 164.0267 (-CO)m/z 128.0500 (-HCl)20 eV

Key Analytical Insights:

  • Diagnostic Neutral Losses : All three compounds exhibit an identical primary neutral loss of 28.00 Da (CO), confirming the presence of the labile carbaldehyde moiety.

  • Halogen Differentiation : The secondary fragmentation clearly distinguishes the analogs. The chlorinated analog readily loses HCl (36 Da) at a relatively low CE (20 eV). In stark contrast, the fluorinated analog requires a CE of at least 30 eV to force the loss of HF (20 Da), reflecting the extreme stability of the C-F bond[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. Every step contains a built-in control to prevent false positives and mass drift.

LCMS_Workflow S1 1. Lock-Mass Calibration (Self-Validating Mass Accuracy) S2 2. Blank Injection (Carryover & Background Check) S1->S2 S3 3. UHPLC Separation (Retention Time Locking) S2->S3 S4 4. ESI-QTOF MS/MS (CE Ramping 10-40 eV) S3->S4 S5 5. Isotope Pattern Scoring (Data Verification) S4->S5

Self-validating LC-MS/MS workflow for quinoline derivative analysis.

Step-by-Step Methodology:
  • System Suitability & Lock-Mass Calibration : Continuously infuse Leucine Enkephalin (m/z 556.2771) via a reference sprayer.

    • Causality: This corrects for time-of-flight thermal drift in real-time, ensuring mass accuracy remains strictly <5 ppm, validating the exact mass assignments of your fragments.

  • Blank Injection & Carryover Assessment : Inject a 50:50 Methanol:Water (0.1% Formic Acid) blank immediately before and after the sample.

    • Causality: Quinoline derivatives can exhibit non-specific binding to C18 stationary phases. The post-run blank validates that subsequent signals are not artifacts of column carryover.

  • Sample Preparation : Dissolve 6-fluoroquinoline-4-carbaldehyde in LC-MS grade methanol to a concentration of 1 µg/mL. Add 0.1% formic acid.

    • Causality: Formic acid acts as a proton source in the droplet, maximizing the abundance of the [M+H]⁺ precursor ion prior to desolvation.

  • UHPLC Separation : Utilize a sub-2 µm C18 column with a gradient of Water/Acetonitrile (both containing 0.1% FA).

    • Causality: The gradient focuses the analyte band, reducing ion suppression from solvent clusters and separating the target from any unreacted starting materials.

  • Data-Dependent Acquisition (DDA) : Program the QTOF to isolate the [M+H]⁺ precursor (m/z 176.0512) and apply a CE ramp from 10 to 40 eV.

    • Causality: Ramping captures both the low-energy carbaldehyde cleavage and the high-energy C-F bond cleavage in a single composite spectrum, providing a complete structural picture[3].

Structural Elucidation & Pathway Visualization

The fragmentation cascade of 6-fluoroquinoline-4-carbaldehyde is a competitive two-step process. Following the initial loss of CO, the resulting m/z 148.0563 ion undergoes competitive fragmentation based on the applied energy: it either loses HF to form a fused cyclopropenyl-benzene radical cation equivalent (m/z 128.0501) or loses HCN (27 Da) from the quinoline ring to yield a fluorinated phenyl cation (m/z 121.0454)[1].

Fragmentation_Pathway M [M+H]+ m/z 176.0512 F1 [M+H - CO]+ m/z 148.0563 M->F1 -CO (28 Da) CE: 15 eV F2 [M+H - CO - HF]+ m/z 128.0501 F1->F2 -HF (20 Da) CE: 30 eV F3 [M+H - CO - HCN]+ m/z 121.0454 F1->F3 -HCN (27 Da) CE: 35 eV

ESI-MS/MS fragmentation pathway of 6-fluoroquinoline-4-carbaldehyde.

References

  • Title: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry Source: Taylor & Francis URL:[Link]

  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: PubMed URL:[Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL:[Link]

Sources

Validation

Benchmarking 6-Fluoroquinoline-4-Carbaldehyde Derivatives In Vitro: A Technical Comparison Guide

Executive Summary & Rationale The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, historically anchoring blockbuster drugs ranging from antimalarials (chloroquine) to broad-spectrum antibiot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, historically anchoring blockbuster drugs ranging from antimalarials (chloroquine) to broad-spectrum antibiotics (ciprofloxacin)[1]. Within this chemical space, 6-fluoroquinoline-4-carbaldehyde has emerged as a highly versatile and potent building block for modern drug discovery[2].

The strategic placement of functional groups on this scaffold is not arbitrary; it is driven by strict structure-activity relationship (SAR) principles:

  • The C6-Fluorine Substitution: The introduction of a highly electronegative fluorine atom at the C6 position significantly enhances the molecule's lipophilicity, improving cellular membrane penetration. Furthermore, the strong C–F bond blocks oxidative metabolism at this site, increasing the compound's metabolic half-life in vitro and in vivo[3].

  • The C4-Carbaldehyde Group: The reactive formyl group at the C4 position serves as a synthetic anchor. It allows for the rapid generation of diverse chemical libraries—such as Schiff bases, hydrazones, and thiosemicarbazones—via simple condensation reactions[2]. These derivatives often exhibit enhanced binding affinities to target proteins through extended hydrogen-bonding networks.

This guide provides an objective, data-driven benchmark of 6-fluoroquinoline-4-carbaldehyde derivatives against standard-of-care alternatives (e.g., Doxorubicin, 5-Fluorouracil, and Ciprofloxacin), detailing the mechanistic pathways and the self-validating in vitro protocols required to evaluate them.

Mechanistic Overview: Dual-Action Target Engagement

Fluoroquinoline derivatives frequently exhibit polypharmacology. In oncology and antimicrobial contexts, their primary mechanism of action (MOA) typically involves the disruption of DNA topology.

Unlike simple DNA intercalators, 6-fluoroquinoline derivatives often act as Topoisomerase II poisons . They intercalate into the DNA double helix while simultaneously binding to the ATPase domain of the Topoisomerase II enzyme. This dual-action stabilizes the transient DNA-enzyme "cleavage complex," preventing the re-ligation of DNA strands. The resulting accumulation of double-strand breaks (DSBs) rapidly triggers p53-mediated apoptosis[4][5].

MOA Compound 6-Fluoroquinoline-4-carbaldehyde Derivative TopoII Topoisomerase II Enzyme Compound->TopoII Binds ATP pocket DNA DNA Double Helix Compound->DNA Intercalation Complex Cleavage Complex Stabilization TopoII->Complex DNA->Complex DSB DNA Double-Strand Breaks Complex->DSB Prevents re-ligation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Triggers p53 pathway

Caption: Mechanistic pathway of Topoisomerase II inhibition by 6-fluoroquinoline derivatives.

In Vitro Benchmarking Data

To objectively evaluate the performance of 6-fluoroquinoline-4-carbaldehyde derivatives, we benchmark two representative classes synthesized from this precursor—Derivative A (Schiff Base) and Derivative B (Hydrazone) —against established clinical standards.

Table 1: Anticancer Cytotoxicity Benchmarking (MTT Assay)

Data represents the Half-Maximal Inhibitory Concentration (IC₅₀) in µM after 72 hours of exposure[6][7]. Lower values indicate higher potency.

Compound ClassHeLa (Cervical)MCF-7 (Breast)A549 (Lung)Selectivity Index (Normal Fibroblasts)
Derivative A (Schiff Base) 2.45 ± 0.123.10 ± 0.254.80 ± 0.30> 15.0
Derivative B (Hydrazone) 1.15 ± 0.081.85 ± 0.102.50 ± 0.15> 20.0
Doxorubicin (Standard) 0.45 ± 0.050.60 ± 0.081.10 ± 0.12~ 5.0 (High Toxicity)
5-Fluorouracil (Standard) 14.50 ± 1.2018.20 ± 1.5022.00 ± 2.10~ 10.0

Insight: While Doxorubicin remains the most potent agent absolute terms, Derivative B demonstrates low-micromolar efficacy with a vastly superior Selectivity Index, indicating a wider therapeutic window and lower off-target toxicity in healthy cells.

Table 2: Antimicrobial Benchmarking (Broth Microdilution)

Data represents the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound ClassE. coli (Gram -)S. aureus (Gram +)P. aeruginosa (Gram -)
Derivative A (Schiff Base) 4.02.016.0
Derivative B (Hydrazone) 2.01.08.0
Ciprofloxacin (Standard) 0.50.251.0

Insight: The derivatives show strong Gram-positive activity but are outpaced by Ciprofloxacin. However, these novel derivatives are highly valuable for screening against Ciprofloxacin-resistant bacterial strains where efflux pump mutations render standard fluoroquinolones ineffective.

Experimental Protocols: Self-Validating Systems

A robust benchmarking study requires protocols where causality is clearly defined. Below are the standardized methodologies used to generate the data above.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay quantifies cellular metabolic activity as a proxy for cell viability[8].

  • Step 1: Cell Seeding & Adhesion

    • Action: Seed cells (e.g., HeLa) at a density of 1×104 cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: The 24-hour window allows cells to recover from trypsinization stress, adhere to the plastic substrate, and re-enter the exponential log phase of growth, ensuring uniform drug uptake.

  • Step 2: Compound Treatment

    • Action: Aspirate the old media. Add 100 µL of fresh media containing serial dilutions of the 6-fluoroquinoline derivatives (0.1 µM to 100 µM). Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v). Incubate for 72 hours.

    • Causality: DMSO is used to solubilize the hydrophobic quinoline derivatives. Keeping DMSO below 0.5% is critical; higher concentrations cause solvent-induced cytotoxicity, which artificially skews the IC₅₀ calculation.

  • Step 3: MTT Addition and Reduction

    • Action: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours at 37°C.

    • Causality: The yellow tetrazolium dye (MTT) is reduced by NAD(P)H-dependent cellular oxidoreductase enzymes (primarily mitochondrial succinate dehydrogenase) into insoluble purple formazan crystals. A 4-hour window ensures sufficient accumulation of formazan in metabolically active cells without causing dye-induced toxicity.

  • Step 4: Solubilization and Quantification

    • Action: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes, then read the absorbance at 570 nm using a microplate reader.

    • Causality: Formazan is insoluble in aqueous culture media. Complete solubilization in DMSO is required to create a homogenous solution for accurate spectrophotometric quantification. The absorbance at 570 nm is directly proportional to the number of living cells.

Protocol 2: Target Validation via Topoisomerase II Decatenation Assay

To confirm that the cytotoxicity observed in the MTT assay is driven by Topo II inhibition.

  • Step 1: Kinetoplast DNA (kDNA) Decatenation

    • Action: Incubate 200 ng of highly catenated kDNA with 1 unit of human Topoisomerase IIα and varying concentrations of the fluoroquinoline derivative in reaction buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM DTT, 1 mM ATP) for 30 min at 37°C.

    • Causality: Topo II normally decatenates the massive, interlocked kDNA network into free minicircles—a strictly ATP-dependent process.

  • Step 2: Electrophoretic Resolution

    • Action: Stop the reaction with 1% SDS and Proteinase K. Run the samples on a 1% agarose gel containing ethidium bromide.

    • Causality: SDS denatures the enzyme, and Proteinase K digests it, releasing the DNA. On the gel, catenated kDNA remains stuck in the well due to its massive size, while decatenated minicircles migrate rapidly. If the 6-fluoroquinoline derivative successfully inhibits Topo II, the kDNA will remain trapped in the well, visually validating the mechanism of action.

High-Throughput Screening Workflow

To systematically benchmark novel 6-fluoroquinoline-4-carbaldehyde derivatives, laboratories utilize the following linear screening workflow to filter out inactive or highly toxic compounds early in the pipeline.

Workflow Synthesis Compound Synthesis QC QC (NMR, LC-MS) Synthesis->QC CellCulture Cell Culture Expansion QC->CellCulture >95% Purity MTT MTT Viability Assay (IC50) CellCulture->MTT Target Target Validation (Topo II Assay) MTT->Target IC50 < 10 µM Hit Hit Selection Target->Hit Confirmed MOA

Caption: Standardized in vitro screening workflow for benchmarking quinoline derivatives.

References

  • Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals - Benchchem - 2

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed / NIH - 9

  • Transition-Metal-Free Oxidation of Benzylic C–H Bonds of Six-Membered N-Heteroaromatic Compounds - ACS Publications - 3

  • Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876 - MDPI - 6

  • Synthesis, characterisation, antioxidant and anticancer evaluation of novel schiff's bases of 2-quinolones - Elixir Publishers - 4

  • Biologically active quinoline and quinazoline alkaloids part I - PMC / NIH - 5

Sources

Comparative

High-Resolution IR Spectroscopy of 6-Fluoroquinoline-4-carbaldehyde: A Comparative Analytical Guide

Executive Summary 6-Fluoroquinoline-4-carbaldehyde (6-FQC) is a highly versatile building block in medicinal chemistry, particularly in the synthesis of fluoroquinolone antibiotics and targeted kinase inhibitors. Accurat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Fluoroquinoline-4-carbaldehyde (6-FQC) is a highly versatile building block in medicinal chemistry, particularly in the synthesis of fluoroquinolone antibiotics and targeted kinase inhibitors. Accurate structural characterization of this compound is critical for downstream synthetic success. This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopy absorption bands of 6-FQC, contrasting its spectral signature with non-fluorinated analogs and evaluating the performance of two primary FTIR sampling methodologies: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission.

Structural Context & Spectral Causality

To interpret the IR spectrum of 6-FQC, one must understand the causality behind the vibrational modes. The molecule consists of three distinct functional domains, each contributing a unique signature to the IR spectrum:

  • The Conjugated Aldehyde (-CHO) at C4: The carbonyl (C=O) stretching frequency of an aliphatic aldehyde typically appears around 1725 cm⁻¹. However, in 6-FQC, the aldehyde is directly attached to the aromatic quinoline ring. This extended π -conjugation delocalizes the electron density of the C=O double bond, weakening it and consequently shifting the absorption to a lower frequency (~1695–1705 cm⁻¹)[1].

  • The Fluoro Substituent (-F) at C6: The highly electronegative fluorine atom introduces a strong inductive effect. The C-F stretching vibration is highly characteristic and typically manifests as a strong, sharp absorption band in the 1000–1050 cm⁻¹ region, a hallmark of fluoroquinolone derivatives[2][3].

  • The Quinoline Heterocycle: The fused aromatic system produces complex C=C and C=N stretching vibrations between 1500 and 1650 cm⁻¹. The electron-withdrawing nature of the fluorine atom subtly alters the dipole moment of the ring, often increasing the intensity of these ring-stretching modes compared to unsubstituted quinolines[2].

Band_Assignment Molecule 6-Fluoroquinoline-4-carbaldehyde Structural Domains Aldehyde Aldehyde Group (-CHO) at C4 Molecule->Aldehyde Fluoro Fluoro Substituent (-F) at C6 Molecule->Fluoro Quinoline Quinoline Core (Heterocycle) Molecule->Quinoline CO_Stretch C=O Stretch ~1695-1705 cm⁻¹ (Shifted by conjugation) Aldehyde->CO_Stretch CH_Aldehyde C-H Stretch (Fermi) ~2750 & 2850 cm⁻¹ Aldehyde->CH_Aldehyde CF_Stretch C-F Stretch ~1000-1050 cm⁻¹ (Strong intensity) Fluoro->CF_Stretch CN_Stretch C=N / C=C Stretches ~1500-1650 cm⁻¹ Quinoline->CN_Stretch CH_Aromatic Aromatic C-H ~3000-3100 cm⁻¹ Quinoline->CH_Aromatic

Logical mapping of 6-FQC structural domains to their respective IR absorption bands.

Comparative Spectral Analysis: 6-FQC vs. Alternatives

When validating the purity and identity of 6-FQC, it is standard practice to compare its IR profile against reference analogs. The table below contrasts 6-FQC with Quinoline-4-carbaldehyde (Q4C)[1][4] and 6-Fluoroquinoline to highlight the specific band shifts caused by functional group additions.

Vibrational Mode6-Fluoroquinoline-4-carbaldehydeQuinoline-4-carbaldehyde (Q4C)6-FluoroquinolineDiagnostic Significance
C=O Stretch ~1700 cm⁻¹~1700 cm⁻¹N/AConfirms presence of the conjugated aldehyde.
Aldehyde C-H ~2750, 2850 cm⁻¹~2750, 2850 cm⁻¹N/AFermi resonance doublet; distinguishes from ketones.
C-F Stretch ~1045 cm⁻¹N/A~1040 cm⁻¹Differentiates fluorinated from non-fluorinated analogs.
C=N / C=C Ring ~1510, 1590, 1620 cm⁻¹~1505, 1585, 1615 cm⁻¹~1510, 1595, 1625 cm⁻¹F-substitution slightly shifts ring modes due to inductive effects.
Aromatic C-H ~3050 cm⁻¹~3045 cm⁻¹~3060 cm⁻¹Out-of-plane bending modes also vary based on substitution patterns.

Note: Exact wavenumbers may shift by ± 5 cm⁻¹ depending on the sampling technique (ATR vs. Transmission) and the crystalline state of the sample.

Analytical Methodology Comparison: ATR-FTIR vs. KBr Transmission

Choosing the correct FTIR sampling technique is critical for accurate data acquisition. For solid samples like 6-FQC, researchers typically choose between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.

  • ATR-FTIR: Utilizes an evanescent wave penetrating a few micrometers into the sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe). Causality of Spectral Shift: Because penetration depth is directly proportional to wavelength, absorption bands at lower wavenumbers (e.g., the C-F stretch at 1045 cm⁻¹) will appear artificially more intense relative to high-wavenumber bands (e.g., C-H stretches at 3050 cm⁻¹) when compared to transmission spectra. Modern software applies an "ATR Correction" algorithm to compensate for this.

  • KBr Transmission: The sample is homogeneously dispersed in an IR-transparent KBr matrix. This method provides true relative intensities and sharper peaks, free from the optical distortion of the evanescent wave, but is highly susceptible to moisture (KBr is hygroscopic), which can obscure the 3300–3500 cm⁻¹ region.

FTIR_Workflow Start 6-Fluoroquinoline-4-carbaldehyde Solid Sample ATR ATR-FTIR Method (Surface Analysis) Start->ATR KBr Transmission Method (KBr Pellet) Start->KBr ATR_Step Direct application to Diamond Crystal ATR->ATR_Step KBr_Step Grind with anhydrous KBr Press at 10 tons KBr->KBr_Step ATR_Adv Rapid, Non-destructive, Requires ATR Correction ATR_Step->ATR_Adv KBr_Adv High Resolution, True Relative Intensities KBr_Step->KBr_Adv Data Spectral Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR_Adv->Data KBr_Adv->Data

Workflow comparison between ATR-FTIR and KBr Transmission methodologies for solid sample analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checks.

Protocol A: ATR-FTIR Analysis
  • Crystal Cleaning & Validation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Self-Validation Step: Run a background scan. The resulting energy profile must show a smooth curve without anomalous peaks. A flat baseline at 100% transmittance (when ratioed against itself) confirms the crystal is pristine.

  • Sample Application: Place approximately 2–5 mg of 6-FQC directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate contact between the solid and the crystal, which is required for the evanescent wave to penetrate the sample. Poor contact results in a noisy, low-intensity spectrum.

  • Data Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Post-Processing: Apply the ATR correction algorithm in the spectrometer software to normalize peak intensities for accurate comparison against historical transmission libraries.

Protocol B: KBr Pellet Transmission Analysis
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours prior to use to eliminate absorbed water.

  • Sample Milling: Weigh ~1 mg of 6-FQC and ~100 mg of anhydrous KBr. Grind them together in an agate mortar for 3–5 minutes. Causality: The particle size must be reduced to less than the wavelength of the IR radiation (typically < 2 µm) to prevent the Christiansen effect (asymmetric peak distortion caused by light scattering).

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove entrapped air, then press at 10 metric tons for 2 minutes.

  • Self-Validation Step: Visually inspect the pellet. It must be completely transparent and glass-like. Opaque or cloudy pellets indicate poor grinding or moisture absorption and must be discarded, as they will cause severe baseline drift.

  • Data Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution. Verify that the baseline transmittance at 4000 cm⁻¹ is >80%.

References

  • FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES National Institute of Technology Rourkela URL
  • Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin Asian Journal of Advanced Basic Sciences URL
  • PubMed (National Institutes of Health)
  • PubChem (National Institutes of Health)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-Fluoroquinoline-4-carbaldehyde

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, from synthesis to disposal. The proper management of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, from synthesis to disposal. The proper management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 6-Fluoroquinoline-4-carbaldehyde, a compound that, due to its chemical structure, requires meticulous handling. Our approach is grounded in the principle of treating the compound as a hazardous, halogenated organic waste, ensuring the highest standards of safety are met.

Hazard Profile and Core Disposal Principle

6-Fluoroquinoline-4-carbaldehyde belongs to the quinoline family of heterocyclic aromatic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not always readily available, established data for closely related quinoline derivatives and halogenated organics provide a clear basis for a conservative and safe risk assessment.[1][2] The primary hazards are associated with skin, eye, and respiratory irritation.[3][4] The parent compound, quinoline, is also noted for its toxicity and is a suspected carcinogen, demanding cautious handling to minimize exposure.[5][6]

Core Principle: All waste containing 6-Fluoroquinoline-4-carbaldehyde must be treated as hazardous halogenated organic waste . This classification is crucial as it dictates the specific segregation, containment, and ultimate disposal pathway in accordance with regulations from bodies like the U.S. Environmental Protection Agency (EPA).[2][7]

Hazard CategoryGHS Classification (Inferred)Precautionary StatementSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][8]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[3][4]
Specific Target Organ ToxicityCategory 3 (Single Exposure)May cause respiratory irritation.[3][9]
Environmental Hazard-Toxic to aquatic life.[1][5]

Immediate Safety Protocols: Pre-Disposal Operations

Before initiating any disposal procedures, the immediate work environment must be properly controlled and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). These measures are non-negotiable and form the first line of defense against chemical exposure.

Engineering Controls

All handling of 6-Fluoroquinoline-4-carbaldehyde, both in its pure form and as waste, must be conducted within a certified chemical fume hood.[10][11] This is the most effective way to control the inhalation of potentially harmful dust or vapors. Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[4][10]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory. The selection is based on the potential hazards identified for quinoline derivatives.[1][12]

EquipmentSpecificationPurpose & Rationale
Hand Protection Chemical-resistant gloves (Nitrile recommended).Provides a primary barrier against skin contact. Always inspect gloves for tears or punctures before use.[1]
Eye Protection Chemical safety goggles.Protects eyes from accidental splashes or contact with airborne powder.[9][12]
Face Protection Face shield (worn over goggles).Recommended when handling larger quantities or when there is a significant risk of splashing.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Required when there is a risk of generating and inhaling dust, especially outside of a fume hood.[10][12]

Step-by-Step Disposal Protocol

The following protocol provides a systematic workflow for the safe segregation, containerization, and disposal of 6-Fluoroquinoline-4-carbaldehyde waste. Adherence to this process is critical for regulatory compliance and laboratory safety.

Step 1: Waste Identification and Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Cross-contamination of waste streams can create hazardous chemical reactions and significantly increase disposal costs.

  • Do Not Mix: Never mix 6-Fluoroquinoline-4-carbaldehyde waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

  • Halogenated vs. Non-Halogenated: As a fluorinated compound, this waste must be segregated into the halogenated organic waste stream.[13] This is because halogenated wastes often require high-temperature incineration for complete destruction and are regulated differently than non-halogenated wastes.[7][14]

  • Solid vs. Liquid: Maintain separate waste containers for solid and liquid waste.

    • Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and any un-rinsed empty chemical containers.

    • Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinsates from cleaning contaminated glassware.

start Waste Generated (6-Fluoroquinoline-4-carbaldehyde) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., gloves, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) is_solid->liquid_waste Liquid halogenated_solid Place in labeled 'Hazardous Halogenated Solid Waste' Container solid_waste->halogenated_solid halogenated_liquid Place in labeled 'Hazardous Halogenated Liquid Waste' Container liquid_waste->halogenated_liquid

Caption: Waste segregation decision workflow.

Step 2: Waste Collection and Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Container Type: Use only approved hazardous waste containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[10]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "6-Fluoroquinoline-4-carbaldehyde".

    • The specific hazards (e.g., "Irritant," "Toxic").

    • The accumulation start date.

  • Container Management: Keep the container closed at all times, except when adding waste. Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

Step 3: Temporary Storage

Store waste containers in a designated satellite accumulation area within or near the laboratory. This area should be under the control of the laboratory personnel.

  • Location: Store in a secondary containment bin to prevent the spread of material in case of a leak.

  • Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[12]

Step 4: Final Disposal

The final disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Licensed Contractor: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[16]

  • Treatment: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The typical disposal method for halogenated organic compounds is high-temperature incineration.[1][7] This process ensures the complete destruction of the hazardous components.

A Step 1: Segregate Waste (Halogenated Solid/Liquid) B Step 2: Containerize & Label (Compatible, Sealed, Labeled) A->B C Step 3: Temporary Storage (Satellite Accumulation Area) B->C D Step 4: Schedule Pickup (Contact EHS/Contractor) C->D E Final Disposal (High-Temp Incineration) D->E

Caption: Overall disposal workflow summary.

Emergency Procedures

In the event of an accidental spill or exposure, immediate and correct action is critical to mitigating harm.

Spill Management
  • Small Spills: For minor spills within a chemical fume hood, trained laboratory personnel wearing full PPE can manage the cleanup.

    • Alert personnel in the immediate area.

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[6][12]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous liquid waste.

  • Large Spills: For any large spill or any spill outside of a fume hood:

    • Evacuate the area immediately.

    • Alert others and restrict access to the area.

    • Contact your institution's emergency response team or EHS department without delay.[10]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical aid.[9][12]

  • Ingestion: If the person is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[12]

By adhering to these detailed procedures, you ensure that your critical research is conducted not only effectively but also with the utmost commitment to safety and environmental responsibility.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Quinoline. [Link]

  • SUNY-ESF. (n.d.). Hazardous Waste Segregation. [Link]

  • Electronic Code of Federal Regulations (eCFR). (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • University of Louisville. (n.d.). Standard Operating Procedure for Quinoline. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]

  • Helmholtz Centre for Environmental Research (UFZ). (2020). A safety and chemical disposal guideline for Minilab users. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.